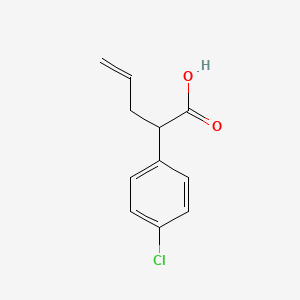

2-(4-Chlorophenyl)pent-4-enoicacid

Description

Contextualization of 2-(4-Chlorophenyl)pent-4-enoic Acid within Contemporary Organic Chemistry Research

The structure of 2-(4-Chlorophenyl)pent-4-enoic acid is a composite of three key functional groups that are of fundamental importance in organic synthesis: a 4-chlorophenyl group, a pent-4-enoic acid backbone, and the carboxylic acid itself. The presence of the 4-chlorophenyl substituent introduces an element of electronic and steric influence on the molecule. The chlorine atom, being an electronegative yet ortho-para directing group, can modulate the reactivity of the aromatic ring in electrophilic substitution reactions. sigmaaldrich.com Furthermore, the aryl group at the α-position to the carboxylic acid can influence the acidity of the carboxyl proton and the reactivity of the adjacent stereocenter.

The pent-4-enoic acid framework, with its terminal double bond, opens up a wide array of possible chemical transformations. Alkenes are versatile functional groups that can participate in numerous addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, providing pathways to a variety of saturated and functionalized derivatives. The strategic placement of this double bond at the end of the carbon chain makes it sterically accessible for such reactions.

The carboxylic acid group is one of the most important functional groups in organic chemistry, serving as a precursor for the synthesis of esters, amides, acid chlorides, and other derivatives. Its presence in 2-(4-Chlorophenyl)pent-4-enoic acid provides a handle for further molecular elaboration and conjugation to other molecules of interest.

Overview of the Scholarly Landscape Pertaining to Chlorinated Alkenoic Acids and Their Derivatives

The broader class of chlorinated alkenoic acids and their derivatives has been the subject of considerable research. These compounds are often investigated for their potential biological activities and as versatile intermediates in organic synthesis. For instance, related compounds such as 2-(4-chlorophenyl)prop-2-enoic acid are commercially available and are used in various research applications. americanelements.com

The synthesis of aryl-substituted carboxylic acids is a well-established area of organic chemistry. google.comnih.govchemicalbook.com For example, the synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a metabolite of the drug fenofibrate, highlights the importance of chlorophenyl-containing carboxylic acids in medicinal chemistry. nih.govresearchgate.net The synthetic strategies employed for such molecules often involve multi-step sequences that could be adapted for the synthesis of 2-(4-Chlorophenyl)pent-4-enoic acid.

Furthermore, research into the reactivity of aryl halides demonstrates that the carbon-halogen bond can participate in various coupling reactions, which could be a potential synthetic handle in derivatives of the target molecule. sigmaaldrich.com The study of various substituted pentenoic acids and their analogs has also been a fruitful area of research, with applications ranging from the development of potential anti-influenza agents to their use as building blocks in the synthesis of complex molecules.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(4-chlorophenyl)prop-2-enoic acid | 51747-43-4 | C₉H₇ClO₂ | 182.61 |

| 3-(4-chlorophenyl)-2-phenyl-prop-2-enoic acid | 7466-99-1 | C₁₅H₁₁ClO₂ | 258.70 |

| 3-(4-Chlorophenyl)pentanedioic acid | 35271-74-0 | C₁₁H₁₁ClO₄ | 242.65 |

| 2-(3,4-Dichlorophenyl)-4-pentenoic acid | 147643-57-0 | C₁₁H₁₀Cl₂O₂ | 245.10 |

| Pent-4-enoic acid | 591-80-0 | C₅H₈O₂ | 100.12 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11ClO2 |

|---|---|

Molecular Weight |

210.65 g/mol |

IUPAC Name |

2-(4-chlorophenyl)pent-4-enoic acid |

InChI |

InChI=1S/C11H11ClO2/c1-2-3-10(11(13)14)8-4-6-9(12)7-5-8/h2,4-7,10H,1,3H2,(H,13,14) |

InChI Key |

LLSZDJYYZJMKEO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Chlorophenyl Pent 4 Enoic Acid

Conventional Synthetic Approaches to the 2-(4-Chlorophenyl)pent-4-enoic Acid Scaffold

Conventional methods for constructing the 2-(4-chlorophenyl)pent-4-enoic acid framework rely on well-established reactions in organic synthesis. These techniques are often robust and can be performed with readily available starting materials.

Classical Organic Synthesis Techniques for Pent-4-enoic Acid Systems

The synthesis of the pent-4-enoic acid backbone is a fundamental step. One common approach involves the use of malonic ester synthesis. For instance, diethyl malonate can be reacted with allyl chloride under basic conditions, such as in the presence of sodium ethoxide or sodium methoxide, to form 2-allyl diethyl malonate through a condensation reaction. google.com Subsequent saponification and decarboxylation of this intermediate yield pent-4-enoic acid. google.com The reaction temperature for the initial condensation is typically controlled between 20-40°C. google.com

Another classical method is the Wittig reaction. For example, 5-phenylpent-4-enoic acid can be synthesized by reacting (3-carboxypropyl)triphenylphosphonium (B14145455) bromide with benzaldehyde. chemicalbook.com This reaction utilizes a strong base like sodium bis(trimethylsilyl)amide to generate the ylide. chemicalbook.com

Furthermore, ester exchange and rearrangement reactions can be employed. Propylene alcohol and an orthoacetate can undergo reaction in the presence of a catalyst to form a 4-pentenoate ester, which is then hydrolyzed to the corresponding acid. google.com

Palladium-Catalyzed Cross-Coupling Strategies in the Formation of 2-(4-Chlorophenyl)pent-4-enoic Acid

Palladium-catalyzed cross-coupling reactions offer a powerful tool for forming the carbon-carbon bond between the chlorophenyl group and the pentenoic acid moiety. These reactions are known for their high efficiency and tolerance of various functional groups. While specific examples for the direct synthesis of 2-(4-chlorophenyl)pent-4-enoic acid are not extensively detailed in the provided results, the principles of these reactions are widely applicable.

For instance, palladium catalysts are used in the coupling of organotin reagents with acid chlorides, a method that can introduce both a ketone and an acrylate (B77674) functionality into a carbon framework. researchgate.net Palladium acetate (B1210297) has been used to catalyze the cyclization of 2,3-allenoic acids, demonstrating its utility in forming complex cyclic structures. nih.gov Additionally, palladium iodide has been shown to catalyze the multicomponent carbonylative synthesis of related furan (B31954) derivatives. mdpi.com These examples highlight the versatility of palladium catalysis in constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental to synthesizing substituted carboxylic acids.

The general approach would involve coupling a 4-chlorophenyl organometallic reagent with a suitable pent-4-enoic acid derivative bearing a leaving group at the 2-position, or vice-versa, in the presence of a palladium catalyst and a suitable ligand. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. universiteitleiden.nl

Condensation Reactions and Their Application in Chlorophenyl-Substituted Pentenoic Acids

Condensation reactions are fundamental in building the molecular framework of chlorophenyl-substituted pentenoic acids. A key starting material for the synthesis of the target compound is 4-chlorophenylacetonitrile. This can be reacted with 1-chloropropane (B146392) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide and a strong base such as 50% sodium hydroxide (B78521) to yield 2-(4-chlorophenyl)pentanenitrile. prepchem.com This nitrile can then be hydrolyzed to the corresponding carboxylic acid.

Another relevant example involves the reaction of 3-(4-bromobenzoyl)acrylic acid with various nucleophiles, leading to the formation of different heterocyclic compounds. researchgate.net This demonstrates the utility of α,β-unsaturated keto acids as precursors for more complex molecules. While not a direct synthesis of the target compound, this illustrates the principle of using condensation and addition reactions to introduce functionality to a core structure.

The synthesis of 4-pentenoic acid itself can be achieved through the condensation of allyl chloride and diethyl malonate under alkaline conditions, followed by saponification and decarboxylation. google.com This method provides a straightforward route to the pentenoic acid scaffold, which can then be further functionalized. google.com

| Reaction Type | Starting Materials | Reagents/Conditions | Intermediate/Product | Reference |

| Malonic Ester Synthesis | Diethyl malonate, Allyl chloride | Sodium ethoxide/methoxide, 20-40°C | 2-Allyl diethyl malonate | google.com |

| Wittig Reaction | (3-Carboxypropyl)triphenylphosphonium bromide, Benzaldehyde | Sodium bis(trimethylsilyl)amide | 5-Phenylpent-4-enoic acid | chemicalbook.com |

| Alkylation | 4-Chlorophenylacetonitrile, 1-Chloropropane | Tetrabutylammonium bromide, NaOH | 2-(4-Chlorophenyl)pentanenitrile | prepchem.com |

| Ester Exchange/Rearrangement | Propylene alcohol, Orthoacetate | Catalyst, Heat | 4-Pentenoate ester | google.com |

Stereoselective and Advanced Synthesis of 2-(4-Chlorophenyl)pent-4-enoic Acid

The presence of a chiral center at the second carbon of 2-(4-chlorophenyl)pent-4-enoic acid necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound. These advanced approaches are critical for applications where specific stereoisomers are required.

Asymmetric Synthesis Methodologies for Enantiopure 2-(4-Chlorophenyl)pent-4-enoic Acid Derivatives

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. While direct asymmetric synthesis of 2-(4-chlorophenyl)pent-4-enoic acid is not explicitly described in the provided search results, general principles of asymmetric synthesis can be applied.

One powerful technique is the use of chiral auxiliaries or catalysts. For example, enantiopure 2,3-dihydro-4-pyridones have been used as building blocks in the asymmetric synthesis of natural products. nih.gov This highlights the strategy of using pre-existing chirality to induce stereoselectivity in subsequent reactions.

The Diels-Alder reaction is another key transformation that can be rendered asymmetric. By using chiral catalysts or performing the reaction under conditions that favor the formation of one enantiomer, chiral cyclohexene (B86901) derivatives can be obtained. researchgate.net This principle of asymmetric cycloaddition could be adapted to construct chiral precursors for the target molecule. Furthermore, absolute asymmetric synthesis, which generates enantiomerically active compounds from prochiral starting materials without an external chiral source, has been demonstrated in Diels-Alder reactions through dynamic crystallization processes. mdpi.com

Biocatalytic Transformations and Enzymatic Resolution for Chiral 2-(4-Chlorophenyl)pent-4-enoic Acid

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to producing chiral compounds. Enzymes can perform reactions with high enantioselectivity, often under mild conditions.

For the synthesis of chiral amines, which can be precursors to other chiral molecules, transaminases have been successfully engineered. nih.gov These enzymes can convert a prochiral ketone into a chiral amine with high enantiomeric excess. researchgate.netnih.gov This approach has been applied in the large-scale manufacture of pharmaceuticals. nih.gov A similar strategy could be envisioned for the synthesis of chiral 2-(4-chlorophenyl)pent-4-enoic acid, potentially involving an enzymatic reduction of a corresponding keto-acid or an enzymatic resolution of a racemic mixture.

Enzymatic resolution is a technique where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. This method is widely used in the pharmaceutical industry to produce single-enantiomer drugs. While a specific enzymatic resolution for 2-(4-chlorophenyl)pent-4-enoic acid is not detailed, the broad applicability of enzymes like lipases and proteases in resolving racemic carboxylic acids suggests this would be a viable strategy.

| Advanced Synthesis Method | Key Principle | Example Application | Potential for 2-(4-Chlorophenyl)pent-4-enoic Acid | Reference |

| Asymmetric Diels-Alder | Use of chiral catalysts or auxiliaries to control stereochemistry. | Synthesis of chiral cyclohexene derivatives. | Creation of a chiral precursor with the desired stereochemistry at C2. | researchgate.netmdpi.com |

| Chiral Building Blocks | Incorporating a pre-existing chiral center to direct subsequent reactions. | Use of enantiopure dihydropyridones in natural product synthesis. | Starting with a chiral pentenoic acid derivative. | nih.gov |

| Biocatalytic Asymmetric Synthesis | Employing enzymes for highly selective transformations. | Transaminase-catalyzed synthesis of chiral amines from ketones. | Enzymatic reduction of a keto-acid precursor or asymmetric amination. | researchgate.netnih.gov |

| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer of a racemic mixture. | Separation of enantiomers of various chiral compounds. | Separation of (R)- and (S)-2-(4-chlorophenyl)pent-4-enoic acid. | nih.gov |

An exploration of modern synthetic routes reveals sophisticated methodologies for producing 2-(4-Chlorophenyl)pent-4-enoic acid and its analogues. These techniques leverage enzymatic selectivity, dynamic resolution, and classic rearrangement reactions to achieve high purity and yield.

3 Chemoenzymatic Strategies in the Production of 2-(4-Chlorophenyl)pent-4-enoic Acid Analogues

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions, offering innovative and sustainable pathways for producing complex molecules. mdpi.com This approach is particularly valuable for creating enantiomerically pure compounds, a critical requirement for many pharmaceuticals. mdpi.comnih.gov

One relevant strategy involves the enzymatic functionalization of a structurally similar precursor. For instance, a chemoenzymatic process has been developed for the bromolactonization of 4-pentenoic acid. This method uses a vanadium-dependent chloroperoxidase from Curvularia inaequalis (CiVCPO) to catalyze the in-situ generation of hypobromite (B1234621) from bromide and hydrogen peroxide, which then reacts with the unsaturated acid. nih.gov To manage enzyme inhibition by the substrate and the instability of hydrogen peroxide, a fed-batch approach was implemented, leading to a product yield of over 90% on a preparative scale. nih.gov

Another powerful chemoenzymatic route involves the combination of an enzymatic reduction with a classic chemical transformation like the Wittig reaction. nih.govnih.gov In this two-step process, a carboxylic acid is first reduced to its corresponding aldehyde by a carboxylic acid reductase (CAR) enzyme, such as one from a Mycobacterium species. nih.govbeilstein-journals.org The resulting aldehyde then serves as the starting material for a subsequent Wittig reaction to generate α,β-unsaturated esters, effectively elongating the carbon chain. nih.govbeilstein-journals.org This method avoids the use of harsh chemical reducing agents and demonstrates the potential for creating unsaturated acid derivatives from abundant bio-based precursors. nih.gov

Table 1: Synthesis of α,β-Unsaturated Esters via a Chemoenzymatic Wittig Reaction Approach

The following table illustrates the results of a two-step chemoenzymatic process where various carboxylic acids were first reduced to aldehydes using a Carboxylic Acid Reductase (CAR) and then subjected to a Wittig reaction to yield α,β-unsaturated esters. nih.gov

| Substrate (Carboxylic Acid) | Product (α,β-Unsaturated Ester) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|

| Phenylacetic acid | Ethyl 3-phenylacrylate | 99 | 92 |

| 4-Methylphenylacetic acid | Ethyl 3-(p-tolyl)acrylate | 99 | 93 |

| 4-Methoxyphenylacetic acid | Ethyl 3-(4-methoxyphenyl)acrylate | 99 | 95 |

| 4-Chlorophenylacetic acid | Ethyl 3-(4-chlorophenyl)acrylate | 99 | 94 |

| Ibuprofen | Ethyl 3-(4-isobutylphenyl)but-2-enoate | 99 | 85 |

Data sourced from Scientific Reports. nih.gov

4 Dynamic Kinetic Resolution Applied to 3-Aryl-4-pentenoic Acids, Relevant to 2-(4-Chlorophenyl)pent-4-enoic Acid

Dynamic kinetic resolution (DKR) is a highly efficient technique for obtaining enantiomerically pure compounds from a racemic mixture, capable of achieving theoretical yields approaching 100%. mdpi.comacs.org This method combines the rapid, selective reaction of one enantiomer with the continuous racemization of the slower-reacting enantiomer. acs.org A protocol for the DKR of 3-aryl-4-pentenoic acids, a class that includes 2-(4-chlorophenyl)pent-4-enoic acid, has been successfully developed. acs.orgacs.org

This process utilizes a tandem metal-enzyme catalytic system. acs.org The kinetic resolution is achieved through an irreversible enzymatic esterification of the carboxylic acid with an orthoester, catalyzed by an enzyme like Novozym 435. acs.orgacs.org Simultaneously, a metal catalyst, such as a rhodium complex, facilitates the racemization of the unreacted acid. acs.org The synergy between the highly enantioselective enzyme and the efficient racemization catalyst allows for the conversion of the entire racemic starting material into a single, optically pure enantiomer of the corresponding ester. acs.orgacs.org For example, this method provided the S-enantiomer of ethyl 3-phenylpent-4-enoate in a 98% isolated yield. acs.org The research demonstrated that the choice of metal catalyst and organic co-solvent significantly influences both the conversion rate and the enantioselectivity of the reaction. acs.org

Table 2: Dynamic Kinetic Resolution of Various 3-Aryl-4-pentenoic Acids

The table below shows the results of applying a tandem rhodium-Novozym 435 catalytic system for the dynamic kinetic resolution of various para-substituted 3-aryl-4-pentenoic acids. The reactions were run for 120 hours at 60 °C. acs.org

| Substrate (R group) | Product | Isolated Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| -H | (S)-ethyl 3-phenylpent-4-enoate | 98 | 98 |

| -F | (S)-ethyl 3-(4-fluorophenyl)pent-4-enoate | 91 | 98 |

| -Cl | (S)-ethyl 3-(4-chlorophenyl)pent-4-enoate | 85 | 98 |

| -Br | (S)-ethyl 3-(4-bromophenyl)pent-4-enoate | 71 | 98 |

| -CH3 | (S)-ethyl 3-(p-tolyl)pent-4-enoate | 89 | 98 |

Data sourced from ACS Catalysis. acs.org

5 Rearrangement Reactions (e.g., Wittig, Claisen) for Unsaturated Carboxylic Acid Synthesis

Rearrangement reactions are fundamental tools in organic synthesis for constructing carbon-carbon bonds and establishing specific stereochemistry. nih.govlibretexts.org The Claisen and Wittig reactions are particularly relevant for the synthesis of unsaturated carboxylic acids and their derivatives. nih.govnumberanalytics.com

Claisen Rearrangement The Claisen rearrangement is a powerful acs.orgacs.org-sigmatropic rearrangement that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds upon heating. libretexts.orgbyjus.com Several variations of this reaction are used to produce unsaturated carboxylic acids and esters. libretexts.orgwikipedia.org

Johnson-Claisen Rearrangement : This variant involves the reaction of an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst like propionic acid. libretexts.orgwikipedia.org It yields a γ,δ-unsaturated ester and is often performed at high temperatures (100–200 °C). libretexts.org Notably, the 3-aryl-4-pentenoic acid substrates used in the DKR studies were synthesized using this method. acs.org

Ireland-Claisen Rearrangement : This reaction converts an allylic carboxylate into a γ,δ-unsaturated carboxylic acid. libretexts.orgwikipedia.org The reaction is initiated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then trapped with chlorotrimethylsilane (B32843) to generate a silyl (B83357) ketene (B1206846) acetal. This intermediate rearranges at or above room temperature to give the final product. libretexts.org

Wittig Reaction The Wittig reaction is a widely used method for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (phosphorane). nih.govnih.gov It is a valuable tool for synthesizing α,β-unsaturated esters from aldehydes. nih.gov Research has shown that the Wittig reaction can be performed effectively in aqueous media using stabilized ylides, often with accelerated reaction rates and high yields (80-98%). acs.org The reaction can even proceed in the presence of acidic functional groups like carboxylic acids and phenols, broadening its applicability in complex syntheses. acs.org As detailed in section 2.2.3, combining an enzymatic reduction of a carboxylic acid to an aldehyde with a subsequent Wittig reaction provides a modern chemoenzymatic route to α,β-unsaturated esters. nih.gov

Spectroscopic and Structural Analysis of 2-(4-Chlorophenyl)pent-4-enoic Acid

A comprehensive spectroscopic analysis of the chemical compound 2-(4-Chlorophenyl)pent-4-enoic acid remains unavailable in currently accessible scientific literature and chemical databases.

Despite extensive searches for experimental data pertaining to the nuclear magnetic resonance (NMR) and vibrational spectroscopic properties of 2-(4-Chlorophenyl)pent-4-enoic acid, no specific datasets for its ¹H NMR, ¹³C NMR, FT-IR, or Raman spectra could be located. The required information for a detailed structural elucidation and characterization as outlined is not present in the public domain.

The provided article structure necessitates in-depth analysis of the following:

Spectroscopic Characterization and Structural Elucidation of 2 4 Chlorophenyl Pent 4 Enoic Acid

Vibrational Spectroscopy:

Raman Spectroscopy to provide complementary information on molecular vibrations.

Without access to the foundational spectroscopic data for 2-(4-Chlorophenyl)pent-4-enoic acid, a scientifically accurate and informative article that adheres to the requested structure and content inclusions cannot be generated. Information on related compounds, such as various pentenoic acid derivatives and other molecules containing a 4-chlorophenyl group, was found but is not directly applicable for the specific analysis of the target compound.

Therefore, the generation of the requested article is not possible at this time due to the absence of the necessary experimental data.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for probing the electronic transitions within a molecule and identifying its chromophoric systems.

The UV-Vis spectrum of 2-(4-Chlorophenyl)pent-4-enoic acid is expected to be dominated by the electronic transitions of its two primary chromophores: the 4-chlorophenyl group and the carboxylic acid functional group. The interaction between these groups and the alkene moiety will influence the precise wavelengths of maximum absorption (λmax).

The 4-chlorophenyl group is anticipated to exhibit characteristic absorption bands in the UV region. Analogous compounds like 4-chlorobenzoic acid show absorption maxima that can be used as a reference. nist.govnih.gov Typically, substituted benzene (B151609) rings display a strong E2-band (ethylenic) around 200-240 nm and a weaker, more structured B-band (benzenoid) at longer wavelengths, often above 250 nm. The presence of the chlorine atom and the alkyl chain can cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

The carboxylic acid group contains a carbonyl (C=O) function, which has a weak n → π* transition that is formally symmetry-forbidden and typically appears at longer wavelengths (around 270-300 nm) with a low molar absorptivity. The more intense π → π* transition of the carbonyl group occurs at shorter wavelengths, often below 200 nm, and may overlap with the absorptions from the aromatic ring. The isolated carbon-carbon double bond of the pent-4-enoic acid chain is expected to have a π → π* transition at a wavelength below 200 nm and is unlikely to be observed in a standard UV-Vis spectrum.

Based on the analysis of its constituent chromophores and data from similar structures, the expected UV-Vis absorption maxima for 2-(4-Chlorophenyl)pent-4-enoic acid are summarized in the table below.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| Chromophore/Transition | Predicted λmax (nm) | Transition Type | Expected Intensity |

| 4-Chlorophenyl (E2-band) | ~230 - 245 | π → π | High |

| 4-Chlorophenyl (B-band) | ~270 - 290 | π → π | Low to Medium |

| Carboxylic Acid (C=O) | ~270 - 300 | n → π* | Low |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns upon ionization. The molecular formula of 2-(4-Chlorophenyl)pent-4-enoic acid is C11H11ClO2, giving it a monoisotopic molecular weight of approximately 210.04 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]•+) would be expected at m/z 210 (and a smaller peak at m/z 212 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom). The fragmentation of this molecular ion is predicted to follow several established pathways for carboxylic acids, alkenes, and halogenated aromatic compounds. whitman.edulibretexts.orgmiamioh.edu

Key fragmentation pathways would likely include:

Loss of the hydroxyl radical (-•OH): Cleavage of the C-OH bond in the carboxylic acid group would yield a prominent acylium ion at m/z 193 ([M-17]+).

Loss of the carboxyl group (-•COOH): Decarboxylation would result in a fragment at m/z 165 ([M-45]+).

Allylic cleavage: The bond between C2 and C3 is an allylic position. Cleavage at this position is a favorable process for alkenes, which would lead to the formation of a resonance-stabilized allylic cation. jove.comyoutube.com

McLafferty Rearrangement: While less direct, a McLafferty-type rearrangement involving the carboxylic acid group and a gamma-hydrogen is a possibility in some carboxylic acids, though may be less favored in this specific structure.

Fragmentation of the chlorophenyl ring: The aromatic ring is relatively stable, but can lose the chlorine atom or undergo ring fragmentation, leading to characteristic ions. The tropylium (B1234903) ion (C7H7+) at m/z 91 is a common fragment in compounds containing a benzyl (B1604629) group, though formation here would require rearrangement. The chlorophenyl cation itself could appear at m/z 111.

A table of predicted significant fragments in the mass spectrum of 2-(4-Chlorophenyl)pent-4-enoic acid is presented below.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 210/212 | [C11H11ClO2]•+ | Molecular Ion ([M]•+) |

| 193/195 | [C11H10ClO]+ | Loss of •OH from carboxylic acid |

| 165/167 | [C10H10Cl]+ | Loss of •COOH from carboxylic acid |

| 111/113 | [C6H4Cl]+ | Chlorophenyl cation |

| 41 | [C3H5]+ | Allyl cation from the pentenoic chain |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for 2-(4-Chlorophenyl)pent-4-enoic acid is not publicly available, its solid-state architecture can be predicted based on the known crystal structures of similar molecules, particularly other carboxylic acids and compounds containing chlorophenyl groups.

A dominant feature in the crystal structures of most carboxylic acids is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two molecules. This O-H···O interaction is highly directional and robust, and it is very likely that 2-(4-Chlorophenyl)pent-4-enoic acid would form such dimers in the solid state.

C-H···O interactions: The hydrogen atoms on the phenyl ring or the alkyl chain can act as weak hydrogen bond donors to the carbonyl oxygen atoms of neighboring molecules.

C-H···Cl interactions: The chlorine atom can act as a weak hydrogen bond acceptor. uni-regensburg.de

π-π stacking: The aromatic chlorophenyl rings may engage in offset π-π stacking interactions with adjacent rings, contributing to the stability of the crystal lattice.

C-H···π interactions: The hydrogen atoms of one molecule can interact with the π-system of the aromatic ring of a neighboring molecule.

The interplay of these various interactions would define the final three-dimensional supramolecular architecture of the crystal.

Interactive Data Table: Predicted Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Hydrogen Bonding | O-H (carboxyl) | O=C (carboxyl) | Formation of primary dimeric units |

| Weak Hydrogen Bonding | C-H (aromatic/aliphatic) | O=C (carboxyl) | Secondary stabilization of the lattice |

| Weak Hydrogen Bonding | C-H (aromatic/aliphatic) | Cl | Secondary stabilization of the lattice |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Linking of dimeric units |

| C-H···π Interactions | C-H (various) | Phenyl Ring (π-system) | Cross-linking of molecular stacks |

Based on the conducted research, no specific computational chemistry or theoretical studies for the compound "2-(4-Chlorophenyl)pent-4-enoic acid" could be located. The scientific literature available through the search results pertains to structurally similar but distinct molecules.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that focuses solely on "2-(4-Chlorophenyl)pent-4-enoic acid" as requested by the outline. Providing an analysis based on related compounds would not adhere to the strict requirement of focusing exclusively on the specified molecule.

Computational Chemistry and Theoretical Studies of 2 4 Chlorophenyl Pent 4 Enoic Acid

Molecular Modeling and Dynamics

Molecular modeling and dynamics are powerful computational tools used to investigate the behavior of molecules at an atomic level. These methods provide a virtual lens through which the complex world of molecular structure, interaction, and motion can be explored, offering predictions and explanations for a compound's physical and chemical properties.

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For 2-(4-Chlorophenyl)pent-4-enoic acid, rotation around the C-C single bonds allows the molecule to adopt various three-dimensional shapes, or conformations, each with a specific potential energy. libretexts.org The relationship between a molecule's structure and its potential energy is a key area of study. libretexts.org

A potential energy surface (PES) is a mathematical map that describes the energy of a molecule as a function of its geometry. By performing PES scans, computational chemists can identify the most stable conformations (energy minima) and the energy barriers required to transition between them (saddle points). This process often involves systematically changing specific dihedral angles and calculating the corresponding energy at each step using quantum mechanical methods like Hartree-Fock or Density Functional Theory (DFT). wayne.edu Factors influencing the stability of different conformers include torsional strain, which is the resistance to bond twisting, and steric interactions, where non-bonded atoms are forced into close proximity. libretexts.org

Table 1: Key Aspects of Conformational Analysis

| Parameter Studied | Description | Typical Computational Method | Expected Outcome for 2-(4-Chlorophenyl)pent-4-enoic acid |

| Dihedral Angle Rotation | Systematic rotation around key single bonds (e.g., C-C bonds in the pentenoic acid chain) to map out the energy landscape. | DFT (e.g., B3LYP/6-31G**) | Identification of staggered (low energy) and eclipsed (high energy) conformations. |

| Steric Hindrance | Repulsive interactions between the bulky chlorophenyl group, the carboxylic acid, and the vinyl group. | Molecular Mechanics or QM | Determination of the most sterically favorable, and therefore most stable, conformers. |

| Energy Minima | The most stable, low-energy conformations of the molecule. | Geometry Optimization | Prediction of the preferred 3D structures of the molecule in the gas phase or solution. |

Hydrogen Bonding Interactions and Supramolecular Assembly

Hydrogen bonds are highly directional, non-covalent interactions that play a crucial role in determining how molecules recognize each other and assemble into larger, ordered structures known as supramolecular assemblies. ethernet.edu.etexlibrisgroup.com The carboxylic acid group (-COOH) in 2-(4-Chlorophenyl)pent-4-enoic acid is a potent hydrogen bond donor (the -OH part) and acceptor (the C=O part).

In the solid state, carboxylic acids commonly form centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds. This is a highly stable and frequently observed motif. semanticscholar.org Beyond simple dimers, these interactions can extend to form chains, sheets, or more complex three-dimensional networks, fundamentally influencing the crystal packing and physical properties of the material. semanticscholar.orgnih.gov The study of these interactions is vital for crystal engineering, where the goal is to design materials with specific properties by controlling how molecules arrange themselves in a crystal. exlibrisgroup.com

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify the various intermolecular contacts within a crystal, confirming the dominance of hydrogen bonding in the supramolecular architecture. nih.gov

Table 2: Potential Hydrogen Bonding in 2-(4-Chlorophenyl)pent-4-enoic acid

| Interaction Type | Description | Potential Impact on Structure |

| Carboxylic Acid Dimer | Two molecules forming a cyclic motif via two O-H···O hydrogen bonds. | Creates a stable, dimeric building block for the crystal lattice. |

| C-H···O Interactions | Weaker hydrogen bonds involving C-H groups from the phenyl ring or alkyl chain and the carbonyl oxygen. | Contributes to the overall stability and specificity of the crystal packing. |

| C-H···π Interactions | A hydrogen atom interacting with the electron cloud of the chlorophenyl ring. | Helps to stabilize the three-dimensional arrangement of molecules. |

Non-Linear Optical (NLO) Properties and Their Theoretical Evaluation

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as a high-intensity laser. researchgate.net These materials are critical for applications in optical switching, frequency conversion, and other photonic technologies. nih.gov The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ).

Theoretical evaluation of these properties for a molecule like 2-(4-Chlorophenyl)pent-4-enoic acid is typically performed using quantum chemical calculations, often with Density Functional Theory (DFT). nih.govresearchgate.net These calculations can predict the dipole moment, polarizability, and first and second hyperpolarizabilities. Molecules with large NLO responses often feature π-conjugated systems and electron-donating and electron-accepting groups, which facilitate charge transfer within the molecule. nih.govnih.gov While the target molecule has a π-system (the chlorophenyl ring), its NLO properties would be influenced by the interplay between this ring and the pentenoic acid chain.

Table 3: Theoretical NLO Property Evaluation

| Property | Symbol | Description | Computational Method |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. | DFT (e.g., B3LYP) |

| Polarizability | α | The ability of the electron cloud to be distorted by an electric field. | DFT |

| First Hyperpolarizability | β | The primary determinant of second-order NLO effects. | DFT, Time-Dependent DFT (TD-DFT) |

| Third-Order Susceptibility | χ(3) | Related to third-order NLO effects, often calculated from molecular properties. | Can be estimated from γ values. nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational "movie" of how atoms and molecules move over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic behavior of 2-(4-Chlorophenyl)pent-4-enoic acid in different environments, such as in an aqueous solution. nih.govmdpi.com

These simulations are invaluable for understanding processes like solvation, conformational changes, and the initial stages of self-assembly. nih.gov For example, an MD simulation could track the interaction of water molecules with the carboxylic acid group, showing how hydrogen bonds are formed and broken over picoseconds to nanoseconds. mdpi.com It can also reveal the flexibility of the pentenoic acid chain and how the molecule explores different conformations in solution. Such simulations rely on a "force field," a set of parameters that defines the potential energy of the system, to accurately describe the interactions between atoms. nih.gov

Table 4: Applications of Molecular Dynamics Simulations

| Simulation Goal | Information Obtained | Relevance to 2-(4-Chlorophenyl)pent-4-enoic acid |

| Solvation Analysis | The structure and dynamics of solvent (e.g., water) molecules around the solute. | Understanding how the polar carboxylic acid and nonpolar chlorophenyl groups interact with the solvent. |

| Conformational Sampling | The range of conformations the molecule adopts over time at a given temperature. | Assessing the flexibility of the molecule and the relative populations of different conformers in solution. |

| Association Processes | Observing how multiple molecules begin to aggregate or form dimers in solution. nih.gov | Simulating the initial steps of supramolecular assembly and hydrogen bond formation. |

| Thermodynamic Properties | Estimation of properties like diffusion coefficients or radial distribution functions. | Quantifying the molecule's mobility and the structuring of the solvent around it. |

Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl Pent 4 Enoic Acid Derivatives

Influence of the 4-Chlorophenyl Moiety on Molecular Function

The 4-chlorophenyl group is a critical pharmacophoric element in many biologically active compounds. Its influence on the molecular function of 2-(4-Chlorophenyl)pent-4-enoic acid derivatives stems from a combination of steric, electronic, and hydrophobic properties. The phenyl ring itself provides a scaffold for crucial interactions, often through hydrophobic or pi-stacking interactions with receptor pockets.

The position and nature of the substituent on the phenyl ring are paramount. In the case of the chloro group at the para-position (position 4), several effects come into play:

Electronic Effects: The chlorine atom is an electron-withdrawing group, which alters the electron density of the phenyl ring. This modification can influence the molecule's pKa and its ability to participate in electronic interactions with a biological target.

Hydrophobicity: The addition of a chlorine atom increases the lipophilicity (hydrophobicity) of the phenyl ring. This can enhance membrane permeability and strengthen binding to hydrophobic pockets within a target protein.

Steric Effects: The size of the chlorine atom can dictate the orientation of the phenyl ring within a binding site, promoting a conformation that is favorable for activity.

SAR studies on related structures, such as quinolinone derivatives, have demonstrated that the presence and position of a chlorophenyl group can be essential for potent biological activity. nih.gov For instance, modifications involving different substituents on the phenyl ring often lead to significant changes in activity, highlighting the specific role of the 4-chloro substitution in optimizing interactions with the target.

Table 1: Illustrative SAR of Phenyl Ring Substituents This table illustrates hypothetical data based on common SAR principles for 2-phenylpent-4-enoic acid analogs, showing how modifications to the phenyl ring could influence inhibitory activity.

| Compound | R-Group (at para-position) | Relative Potency | Probable Interaction |

| 1 | -H | 1.0 | Baseline hydrophobic |

| 2 | -Cl | 15.0 | Enhanced hydrophobic & specific halogen bond |

| 3 | -F | 12.0 | Hydrophobic & potential H-bond acceptor |

| 4 | -CH₃ | 5.0 | Increased hydrophobic bulk |

| 5 | -OCH₃ | 2.5 | Steric hindrance/unfavorable polarity |

| 6 | -NO₂ | 0.5 | Strong electron withdrawal, unfavorable sterics |

Significance of the Pent-4-enoic Acid Backbone in Molecular Recognition

The pent-4-enoic acid backbone serves multiple functions in molecular recognition. It acts as a flexible linker that allows the critical 4-chlorophenyl moiety to orient itself correctly within a binding site, while the carboxylic acid group and the terminal double bond provide key interaction points.

The Carboxylic Acid Group: As a functional group, the carboxylic acid is pivotal. nih.gov At physiological pH, it is typically deprotonated to form a carboxylate anion, which can engage in strong ionic interactions or hydrogen bonds with positively charged amino acid residues (like arginine or lysine) or metal cofactors in an enzyme's active site. nih.gov The replacement of the carboxylic acid with bioisosteres—surrogates with similar physicochemical properties—is a common strategy in medicinal chemistry to improve pharmacokinetic profiles while maintaining binding affinity. hyphadiscovery.comdrughunter.com For example, replacing the acid with a tetrazole or a hydroxamic acid can sometimes preserve or enhance activity by mimicking the key interactions of the carboxylate. drughunter.com

Stereochemical Principles Governing the Activity of 2-(4-Chlorophenyl)pent-4-enoic Acid Enantiomers

The carbon atom at the second position (C2), to which both the 4-chlorophenyl group and the carboxylic acid are attached, is a chiral center. This means that 2-(4-Chlorophenyl)pent-4-enoic acid exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-(4-Chlorophenyl)pent-4-enoic acid and (S)-2-(4-Chlorophenyl)pent-4-enoic acid.

Biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, they often interact differently with each enantiomer of a chiral molecule. This stereoselectivity can result in one enantiomer being significantly more potent, having a different mode of action, or being metabolized differently than the other. nih.govmdpi.com

For many 2-arylpropionic acids (a related class of compounds), it is common for one enantiomer (often the S-enantiomer) to be responsible for the majority of the therapeutic activity, while the other is less active or inactive. Studies on the related compound 3-(p-chlorophenyl)-4-aminobutanoic acid revealed that the R(+) enantiomer was significantly more effective than the S(-) enantiomer, demonstrating a clear stereochemical preference in its pharmacological activity. google.com It is therefore highly probable that the biological activity of 2-(4-Chlorophenyl)pent-4-enoic acid is also stereoselective. Determining the absolute configuration of the more active enantiomer is a critical step in developing a more effective and specific agent.

Table 2: Hypothetical Activity of Enantiomers This table provides an example of how the two enantiomers of 2-(4-Chlorophenyl)pent-4-enoic acid might differ in their biological activity against a specific enzyme target.

| Compound | Enantiomer | Target Inhibition (IC₅₀, nM) |

| 7 | (S)-2-(4-Chlorophenyl)pent-4-enoic acid | 50 |

| 8 | (R)-2-(4-Chlorophenyl)pent-4-enoic acid | 850 |

| 9 | Racemic Mixture | 100 |

Rational Design Through Substituent Effects and Chemical Modifications

Rational design involves making targeted chemical modifications to a lead compound to improve its desired properties based on an understanding of its SAR. For 2-(4-Chlorophenyl)pent-4-enoic acid, this can be approached by modifying its three main components.

Modifications of the 4-Chlorophenyl Moiety: As discussed, the substituent on the phenyl ring is a key determinant of activity. A rational design approach would involve synthesizing analogs with different substituents at the para-position to probe the electronic and steric requirements of the binding pocket. For example, replacing the chlorine with other halogens (F, Br, I) or with small alkyl or alkoxy groups could fine-tune the hydrophobic and electronic profile of the molecule.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group, while often crucial for activity, can lead to poor oral bioavailability or rapid metabolism. nih.gov A key strategy in rational design is its replacement with non-classical bioisosteres that maintain the key binding interactions but have improved drug-like properties. hyphadiscovery.comdrughunter.com Examples of potential bioisosteres include tetrazoles, acylsulfonamides, or various heterocyclic rings that can mimic the acidic proton or hydrogen bonding capacity of the original group. hyphadiscovery.comdrughunter.com

Comparative QSAR Approaches for Structure-Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of molecules like 2-(4-Chlorophenyl)pent-4-enoic acid derivatives, comparative QSAR approaches are invaluable for predicting the activity of unsynthesized analogs and guiding further design efforts.

Various QSAR methods can be employed:

2D-QSAR: This approach correlates activity with 2D descriptors like molecular weight, logP (lipophilicity), and topological indices. For example, a Hansch analysis might reveal a linear relationship between activity and the hydrophobicity (logP) and electronic parameters (like Hammett constants) of substituents on the phenyl ring. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed picture. These techniques generate 3D grid-based descriptors for steric, electrostatic, and hydrophobic fields around aligned molecules. The resulting 3D contour maps can highlight regions where bulky groups, positive charges, or hydrophobic moieties would increase or decrease activity, providing a visual guide for rational drug design.

Machine Learning (ML) Models: Modern QSAR studies often utilize machine learning algorithms such as k-nearest neighbors (KNN), support vector machines (SVM), or neural networks to build more complex and predictive models from large datasets of compounds and their activities. nih.gov

A typical QSAR study on these derivatives would involve synthesizing a training set of compounds, measuring their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a predictive model. nih.govtandfonline.com

Mechanistic Investigations of 2 4 Chlorophenyl Pent 4 Enoic Acid in Chemical Transformations

Elucidation of Reaction Mechanisms in the Synthesis of 2-(4-Chlorophenyl)pent-4-enoic Acid

The synthesis of 2-(4-Chlorophenyl)pent-4-enoic acid can be achieved through various organic chemistry methodologies. A common and illustrative approach is a variation of the malonic ester synthesis, which allows for the sequential introduction of alkyl groups to a central carbon, followed by hydrolysis and decarboxylation.

The mechanism proceeds in several distinct stages:

Formation of the Enolate: Diethyl malonate is treated with a strong base, such as sodium ethoxide. The base abstracts an acidic α-hydrogen (the hydrogen on the carbon between the two carbonyl groups), forming a resonance-stabilized enolate ion. This enolate is a potent nucleophile.

First Alkylation (Introduction of the Chlorophenyl Group): The nucleophilic enolate attacks 4-chlorobenzyl chloride in a nucleophilic substitution (SN2) reaction. The enolate's carbanion displaces the chloride leaving group, forming a C-C bond and yielding diethyl 2-(4-chlorobenzyl)malonate.

Second Alkylation (Introduction of the Allyl Group): The process is repeated. The remaining acidic α-hydrogen is removed by another equivalent of base to form a new enolate. This enolate then reacts with an allyl halide, such as allyl bromide, in a second SN2 reaction to introduce the pent-4-enoyl (allyl) group. This step produces diethyl 2-allyl-2-(4-chlorobenzyl)malonate.

Saponification and Decarboxylation: The resulting disubstituted diethyl malonate is then subjected to hydrolysis, typically using a strong base like sodium hydroxide (B78521) followed by acidification. This step, known as saponification, converts the two ester groups into a dicarboxylic acid. Upon heating in the presence of acid, this β-keto acid analogue readily undergoes decarboxylation (loss of CO₂), yielding the final product, 2-(4-Chlorophenyl)pent-4-enoic acid. The decarboxylation mechanism proceeds through a cyclic six-membered transition state.

A similar synthetic strategy is employed for producing related compounds like 4-pentenoic acid, where allyl chloride is reacted with diethyl malonate, followed by saponification and decarboxylation. google.com

Table 1: Proposed Synthetic Pathway for 2-(4-Chlorophenyl)pent-4-enoic Acid

| Step | Reaction Type | Reactants | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Acid-Base Reaction | Diethyl malonate | Sodium Ethoxide (NaOEt) | Diethyl malonate enolate |

| 2 | SN2 Alkylation | Diethyl malonate enolate, 4-Chlorobenzyl chloride | - | Diethyl 2-(4-chlorobenzyl)malonate |

| 3 | SN2 Alkylation | Diethyl 2-(4-chlorobenzyl)malonate, Allyl bromide | Sodium Ethoxide (NaOEt) | Diethyl 2-allyl-2-(4-chlorobenzyl)malonate |

| 4 | Hydrolysis & Decarboxylation | Diethyl 2-allyl-2-(4-chlorobenzyl)malonate | NaOH, then H₃O⁺, Heat | 2-(4-Chlorophenyl)pent-4-enoic acid |

Role of 2-(4-Chlorophenyl)pent-4-enoic Acid as a Key Synthetic Intermediate for Complex Molecules

The structural features of 2-(4-Chlorophenyl)pent-4-enoic acid—namely the carboxylic acid, the terminal alkene, the aromatic ring, and a chiral center—make it a versatile intermediate for the synthesis of more complex molecular architectures. Each functional group provides a handle for specific chemical transformations.

Carboxylic Acid Moiety: The carboxylic acid group can be converted into a variety of other functional groups. Esterification or amidation can be used to build larger molecules. It can be reduced to a primary alcohol or converted to an acid chloride to facilitate further reactions like Friedel-Crafts acylation.

Terminal Alkene Moiety: The double bond is susceptible to a wide range of addition reactions. Hydrogenation can saturate the bond, epoxidation can form an epoxide ring, and dihydroxylation can produce a diol. Oxidative cleavage of the alkene can yield a carboxylic acid or an aldehyde, depending on the conditions.

Aromatic Ring: The 4-chlorophenyl group can undergo further electrophilic aromatic substitution, allowing for the introduction of additional substituents on the ring, although the chlorine atom is a deactivating group.

Chiral Center: The α-carbon (C2) is a stereocenter. Using this compound in its enantiomerically pure form allows for the synthesis of complex chiral molecules, which is of paramount importance in the pharmaceutical industry.

Table 2: Potential Transformations of 2-(4-Chlorophenyl)pent-4-enoic Acid

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group/Structure |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling agent | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Alkene | Hydrogenation | H₂, Pd/C | Alkane |

| Alkene | Epoxidation | m-CPBA | Epoxide |

| Alkene | Dihydroxylation | OsO₄, NMO | Diol |

| Alkene | Oxidative Cleavage | O₃, then Zn/H₂O | Aldehyde |

Mechanistic Aspects of Biocatalytic Processes Involving 2-(4-Chlorophenyl)pent-4-enoic Acid or Its Precursors

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical synthesis. researchgate.net While specific biocatalytic processes for 2-(4-Chlorophenyl)pent-4-enoic acid are not widely documented, the mechanisms of known enzyme classes can be applied to its structure or its precursors.

Hydrolases (Lipases/Esterases): A primary application of biocatalysis for a molecule like this would be in kinetic resolution. If a racemic mixture of a methyl or ethyl ester of 2-(4-Chlorophenyl)pent-4-enoic acid is synthesized, a lipase (B570770) could be used to selectively hydrolyze one enantiomer back to the carboxylic acid. illinois.edu The mechanism involves the formation of an acyl-enzyme intermediate at the enzyme's active site (e.g., a serine residue). The enzyme's chiral environment allows it to preferentially bind and hydrolyze one enantiomer, leaving the other enantiomer as the unreacted ester. This allows for the separation of the two enantiomers.

Ketoreductases (KREDs): The synthesis of chiral alcohols from ketones is a well-established biocatalytic process. nih.gov A potential biocatalytic route to a precursor of 2-(4-Chlorophenyl)pent-4-enoic acid could involve the asymmetric reduction of a ketone, such as 4-(4-chlorophenyl)-5-oxopentanoic acid, using a ketoreductase. These enzymes use a cofactor like NADPH to deliver a hydride to the carbonyl carbon, producing a chiral alcohol with high enantiomeric excess. illinois.edu

Lyases: Enzymes like phenylalanine ammonia-lyase (PAL) catalyze the addition of ammonia (B1221849) to the double bond of cinnamic acid derivatives. nih.gov While structurally different, this demonstrates the potential for enzymatic modification of the alkene portion of the molecule, for instance, in a hydroamination reaction to produce a chiral amino acid.

Table 3: Potential Biocatalytic Approaches

| Enzyme Class | Substrate Type | Reaction | Mechanistic Feature | Potential Outcome |

|---|---|---|---|---|

| Hydrolase (e.g., Lipase) | Racemic Ester | Enantioselective Hydrolysis | Formation of a chiral acyl-enzyme intermediate | Kinetic resolution to obtain an enantiopure acid or ester |

| Ketoreductase (KRED) | Prochiral Ketone Precursor | Asymmetric Reduction | Stereospecific hydride transfer from a cofactor (NADPH) | Synthesis of a chiral alcohol precursor |

| Hydratase | Alkene | Hydration | Addition of water across the double bond | Formation of a chiral alcohol |

Investigation of Acid-Base Equilibria and Proton Transfer Mechanisms

Like all carboxylic acids, 2-(4-Chlorophenyl)pent-4-enoic acid is a weak acid that can donate a proton in an equilibrium reaction. Understanding this behavior is crucial for predicting its reactivity and solubility.

The fundamental acid-base reaction involves the transfer of a proton from the carboxylic acid's hydroxyl group to a base, most commonly water. libretexts.org

Dissociation in Water: C₉H₉ClO₂ (aq) + H₂O (l) ⇌ C₉H₈ClO₂⁻ (aq) + H₃O⁺ (aq)

The position of this equilibrium is described by the acid dissociation constant, Kₐ. libretexts.org The structure of the molecule influences its acidity:

Resonance Stabilization: The conjugate base, the 2-(4-chlorophenyl)pent-4-enoate anion, is stabilized by resonance. The negative charge is delocalized across the two oxygen atoms of the carboxylate group, which favors the dissociation of the proton.

Inductive Effect: The 4-chlorophenyl group attached to the α-carbon exerts a negative inductive effect (-I effect). Chlorine is an electronegative atom that withdraws electron density from the rest of the molecule. This electron withdrawal helps to stabilize the negative charge of the conjugate base, making the acid stronger (i.e., having a lower pKₐ) than an unsubstituted alkanoic acid. libretexts.org

The proton transfer mechanism involves the direct interaction of the acidic proton with a base. masterorganicchemistry.com In an aqueous solution, a water molecule acts as a base, using one of its lone pairs of electrons to form a new bond with the acidic proton of the carboxylic acid. youtube.com Simultaneously, the electrons from the O-H bond of the acid move onto the oxygen atom, resulting in the formation of the carboxylate anion and a hydronium ion. youtube.com

Table 4: Acid-Base Characteristics of 2-(4-Chlorophenyl)pent-4-enoic Acid

| Concept | Description | Influencing Factors |

|---|---|---|

| Acidic Proton | The hydrogen atom of the carboxylic acid group (-COOH). | - |

| Conjugate Base | The 2-(4-chlorophenyl)pent-4-enoate anion formed after proton donation. | Resonance delocalization of the negative charge across the two oxygen atoms. |

| Acidity (Kₐ) | A measure of the acid's strength in solution. | Enhanced by the electron-withdrawing inductive effect of the 4-chlorophenyl group. |

| Proton Transfer | The process of donating the acidic proton to a base (e.g., water). | Involves the formation of a new bond between the base and the proton, and the breaking of the O-H bond in the acid. youtube.com |

Advanced Analytical Method Development for 2 4 Chlorophenyl Pent 4 Enoic Acid

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and semi-volatile organic compounds like 2-(4-Chlorophenyl)pent-4-enoic acid. Its versatility allows for both quantitative analysis and purity assessment.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pharmaceutical compounds and related substances. For 2-(4-Chlorophenyl)pent-4-enoic acid, a C18 column is typically the stationary phase of choice due to its hydrophobicity, which effectively retains the nonpolar phenyl group of the analyte. researchgate.net

The development of a successful RP-HPLC method involves the careful optimization of the mobile phase. A typical mobile phase would consist of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. pensoft.net To ensure good peak shape and reproducible retention times for the acidic analyte, a pH modifier like formic acid or trifluoroacetic acid is added to the aqueous phase. This suppresses the ionization of the carboxylic acid group, leading to better interaction with the stationary phase. Detection is commonly performed using a UV detector, as the chlorophenyl group provides a strong chromophore. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for 2-(4-Chlorophenyl)pent-4-enoic Acid

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Standard choice for retaining nonpolar to moderately polar compounds. researchgate.net |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier; formic acid suppresses analyte ionization for better peak shape. pensoft.net |

| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, while gradient elution can improve resolution and reduce run times for complex samples with multiple impurities. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, balancing analysis time and pressure. pensoft.net |

| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. researchgate.net |

| Detection | UV at ~228 nm | The chlorophenyl group exhibits significant absorbance in this region. nih.gov |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

Since 2-(4-Chlorophenyl)pent-4-enoic acid possesses a chiral center at the second carbon, separating its enantiomers is crucial, as they may exhibit different biological activities. csfarmacie.cz Chiral HPLC is the preferred method for determining enantiomeric excess (ee) and enantiomeric purity. heraldopenaccess.us This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. youtube.com

The selection of the appropriate CSP is the most critical step. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are widely used and have proven effective for separating a broad range of chiral compounds, including carboxylic acids. rsc.orgnih.gov Method development involves screening various CSPs along with different mobile phase compositions, which can be either normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase. csfarmacie.czrsc.org

Table 2: Potential Chiral HPLC Strategies for 2-(4-Chlorophenyl)pent-4-enoic Acid

| Strategy | Details |

|---|---|

| CSP Screening | Test a variety of polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) to find the one with the best enantioselectivity. rsc.org |

| Mobile Phase Optimization (Normal Phase) | Vary the ratio of hexane and an alcohol modifier (e.g., isopropanol, ethanol). An acidic additive may be needed to improve peak shape. |

| Mobile Phase Optimization (Reversed Phase) | Use mixtures of water/acetonitrile or water/methanol, often with a buffer or acidic additive. uma.es |

| Detection | UV, Circular Dichroism (CD), or Mass Spectrometry (MS). CD detection can help identify the elution order of the enantiomers. uma.esjasco-global.com |

Any analytical method intended for quality control of pharmaceutical products must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose. mfd.org.mkmdpi.com The validation process provides documented evidence that the method is reliable.

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) close to 1.0 is desired. rroij.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. pensoft.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Table 3: Overview of ICH Validation Parameters

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness to true value | Recovery typically 98-102% for assay, 80-120% for impurities. mdpi.com |

| Precision | Scatter of results | RSD ≤ 2% for assay. pensoft.net |

| Linearity | Proportionality | Correlation coefficient (r²) ≥ 0.999. rroij.com |

| LOD/LOQ | Method sensitivity | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | Resistance to small changes | System suitability parameters should remain within limits. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Direct analysis of 2-(4-Chlorophenyl)pent-4-enoic acid by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid group. However, GC-MS can be a powerful tool for identifying and quantifying volatile impurities or for analyzing the compound after converting it into a more volatile derivative. gcms.cz

Derivatization is a key step that involves chemically modifying the analyte to increase its volatility and thermal stability. For a carboxylic acid, common derivatization techniques include:

Esterification: Reacting the acid with an alcohol (e.g., methanol) in the presence of a catalyst to form a methyl ester.

Silylation: Reacting the acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. Silylation is a very common technique as the reagents are highly reactive and the byproducts are volatile. gcms.cz

Once derivatized, the sample can be injected into the GC-MS system. The GC separates the components of the mixture, and the MS detector provides mass information that allows for the unambiguous identification of the analyte and any related substances. mdpi.com

Capillary Electrophoresis (CE) for Separation and Analysis (if applicable)

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. nih.gov For 2-(4-Chlorophenyl)pent-4-enoic acid, analysis is typically performed in a buffer with a pH above the pKa of the carboxylic acid, where the analyte exists as a negatively charged carboxylate anion.

CE is particularly powerful for chiral separations. By adding a chiral selector to the background electrolyte (BGE), enantiomers can be resolved. mdpi.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. nih.gov The chiral selector forms transient, diastereomeric inclusion complexes with each enantiomer, which have different mobilities in the electric field, thus enabling their separation. mdpi.com CE methods are often characterized by high efficiency, short analysis times, and minimal solvent consumption.

Hyphenated Techniques (e.g., LC-MS) for Comprehensive Characterization

Coupling liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of MS. This hyphenated technique is invaluable for the comprehensive characterization of 2-(4-Chlorophenyl)pent-4-enoic acid.

While HPLC with UV detection is excellent for quantification, it provides no structural information. LC-MS, on the other hand, furnishes the mass-to-charge ratio (m/z) of the eluting peaks. This allows for:

Positive Identification: Confirming the molecular weight of the main compound.

Impurity Profiling: Detecting, identifying, and quantifying process-related impurities and degradation products, even at trace levels. The mass spectrum can often provide clues to the structure of an unknown impurity. researchgate.net

Enhanced Chiral Analysis: When coupled with chiral HPLC, LC-MS can confirm that the separated peaks are indeed the enantiomers (as they will have the same m/z) and distinguish them from other impurities. jasco-global.com

Future Research Directions in 2 4 Chlorophenyl Pent 4 Enoic Acid Studies

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of 2-(4-chlorophenyl)pent-4-enoic acid is a prime candidate for the application of green chemistry principles. Future research will likely prioritize the development of synthetic pathways that are not only efficient but also environmentally friendly.

Key research focuses will include:

Catalyst Innovation: Moving away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. Research into novel catalysts, such as recyclable heterogeneous catalysts or highly efficient homogeneous catalysts, could significantly reduce waste and energy consumption. The use of biocatalysts, like enzymes, presents a promising avenue for highly selective and environmentally benign syntheses of chiral derivatives of the acid. rsc.org

Alternative Solvents and Reaction Conditions: Traditional organic solvents often pose environmental and health risks. Future synthetic routes will likely explore the use of greener alternatives like water, supercritical fluids, or ionic liquids. Additionally, energy-efficient reaction conditions, potentially utilizing microwave or ultrasonic irradiation, could shorten reaction times and reduce energy input. beilstein-journals.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future research will aim to develop reactions with high atom economy, minimizing the formation of byproducts. sphinxsai.com For instance, catalytic methods that directly carboxylate alkene feedstocks with CO2 are being explored as a sustainable route to unsaturated carboxylic acids. osti.gov

Renewable Feedstocks: While currently derived from petrochemical sources, future research may investigate pathways to synthesize 2-(4-chlorophenyl)pent-4-enoic acid from renewable biomass. This could involve the catalytic conversion of bio-derived platform molecules. rsc.orgrsc.org

A comparative table of potential green synthetic strategies is presented below.

| Strategy | Traditional Approach | Green Alternative | Potential Benefits |

| Catalysis | Stoichiometric reagents | Heterogeneous catalysts, Biocatalysts | Catalyst recyclability, reduced waste, high selectivity |

| Solvents | Volatile organic compounds | Water, supercritical CO2, ionic liquids | Reduced toxicity and environmental impact |

| Energy | Conventional heating | Microwave, Ultrasound | Faster reaction times, lower energy consumption |

| Feedstocks | Petroleum-based | Biomass-derived intermediates | Reduced carbon footprint, sustainability |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. soken.ac.jpacs.org For 2-(4-chlorophenyl)pent-4-enoic acid, these computational tools can accelerate the discovery and optimization of synthetic routes and new derivatives.

Future applications of AI and ML in this area include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of 2-(4-chlorophenyl)pent-4-enoic acid and propose multiple viable synthetic pathways. cas.orgengineering.org.cnnih.govmit.edu These tools learn from vast databases of chemical reactions to suggest novel and efficient routes that a human chemist might not consider. acs.org

Reaction Condition Optimization: ML algorithms can predict the optimal reaction conditions—such as temperature, solvent, and catalyst—to maximize the yield and purity of the target compound, thereby reducing the need for extensive experimental optimization. chemai.iochemical.aiopenreview.netresearchgate.net

De Novo Design: Generative AI models can design novel derivatives of 2-(4-chlorophenyl)pent-4-enoic acid with specific desired properties. By learning the structure-activity relationships of related compounds, these models can propose new molecules with enhanced biological activity or material properties.

Property Prediction: AI models can accurately predict various physicochemical and biological properties of new derivatives, allowing for the virtual screening of large numbers of compounds before committing to their synthesis.

| Step | AI/ML Tool | Function |

| 1. Target Identification | Generative Models | Design novel derivatives with desired properties. |

| 2. Retrosynthesis | Retrosynthesis Prediction Software | Propose efficient and novel synthetic routes. nih.govmdpi.com |

| 3. Reaction Optimization | ML Algorithms | Predict optimal reaction conditions for high yield and purity. |

| 4. Property Prediction | QSAR/QSPR Models | Forecast the biological and physical properties of new compounds. |

Exploration of Novel Chemical Reactivity and Derivatization Strategies

The unique structure of 2-(4-chlorophenyl)pent-4-enoic acid, featuring a carboxylic acid, a terminal alkene, and an allylic position, offers multiple sites for chemical modification. Future research will undoubtedly focus on exploring the reactivity of these functional groups to create a diverse library of new compounds.

Potential derivatization strategies to be explored include:

Carboxylic Acid Modifications: The carboxylic acid group can be converted into a wide range of other functional groups, such as esters, amides, acyl halides, and anhydrides, each with distinct reactivity. thermofisher.comlibretexts.org These transformations are fundamental for creating prodrugs or for linking the molecule to other chemical entities. nih.govnih.gov Esterification with various alcohols, for example, can be achieved using green catalysts like polyaniline salts.

Alkene Functionalization: The terminal double bond is a versatile handle for introducing new functionality. Reactions such as hydrofunctionalization, epoxidation, dihydroxylation, and polymerization can be explored. Gold-catalyzed addition of carboxylic acids to alkynes and allenes is a known method for creating unsaturated esters and lactones. mdpi.com Palladium-catalyzed reactions can convert aliphatic carboxylic acids into terminal alkenes. researchgate.net

Allylic Position Chemistry: The hydrogen atoms at the allylic position (C3) are potentially reactive and could be targeted for functionalization through radical or transition-metal-catalyzed reactions, opening up pathways to new and complex structures.

Cyclization Reactions: The combination of the carboxylic acid and the alkene in the same molecule allows for intramolecular cyclization reactions to form lactones and other heterocyclic structures, which are common motifs in biologically active molecules. youtube.com

The table below summarizes potential derivatization sites and the resulting compound classes.

| Reactive Site | Reaction Type | Resulting Functional Group/Structure |

| Carboxylic Acid | Esterification, Amidation | Esters, Amides |

| Terminal Alkene | Epoxidation, Dihydroxylation | Epoxides, Diols |

| Allylic Position | C-H Activation | New C-C or C-X bonds |

| Intramolecular | Cyclization | Lactones, Heterocycles |

Expanding the Scope of Application as a Versatile Synthetic Building Block

A key future direction for research on 2-(4-chlorophenyl)pent-4-enoic acid is to establish its role as a versatile synthetic building block. Its unique combination of functional groups makes it an attractive starting material for the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science.

Areas for expansion include:

Synthesis of Heterocyclic Compounds: Arylalkenoic acids are valuable precursors for the synthesis of a wide variety of nitrogen-, oxygen-, and sulfur-containing heterocyclic compounds. researchgate.netnih.govresearchgate.netresearchgate.net The functional groups in 2-(4-chlorophenyl)pent-4-enoic acid can be strategically manipulated to construct diverse ring systems, some of which may possess interesting biological activities. nih.gov

Medicinal Chemistry Scaffolds: The 4-chlorophenyl group is a common feature in many pharmaceutical compounds. Using 2-(4-chlorophenyl)pent-4-enoic acid as a starting point, medicinal chemists can design and synthesize novel drug candidates by elaborating on its structure. nih.gov

Polymer Chemistry: The terminal alkene functionality allows this molecule to be used as a monomer in polymerization reactions, leading to the creation of new polymers with tailored properties conferred by the chlorophenyl and carboxylic acid groups. For instance, 2-hydroxy-4-pentynoic acid is a known precursor for "clickable" polylactides. nih.gov